Epigallocatechin 3-O-cinnamate

Description

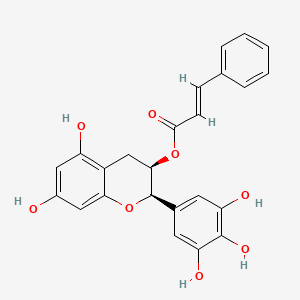

Structure

3D Structure

Properties

CAS No. |

108907-46-6 |

|---|---|

Molecular Formula |

C24H20O8 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C24H20O8/c25-15-10-17(26)16-12-21(31-22(29)7-6-13-4-2-1-3-5-13)24(32-20(16)11-15)14-8-18(27)23(30)19(28)9-14/h1-11,21,24-28,30H,12H2/b7-6+/t21-,24-/m1/s1 |

InChI Key |

GQGIIUWXMCBYIJ-UMMIVNDFSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Epigallocatechin 3 O Cinnamate

Identification of Natural Sources of Epigallocatechin 3-O-cinnamate

This compound has been identified as a constituent of various types of tea derived from the Camellia sinensis plant. This includes green tea, black tea, red tea, and some herbal teas. While the presence of this compound is established in these sources, the concentration can vary significantly depending on the specific tea cultivar, geographical location of cultivation, and the processing methods employed after harvesting.

Table 1: Natural Sources of this compound

| Plant Species | Common Name | Part of Plant |

|---|

Elucidation of Proposed Biosynthetic Pathways for Catechin (B1668976) Cinnamate (B1238496) Esters

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which synthesizes the cinnamic acid derivative, and the flavonoid biosynthesis pathway, which produces the epigallocatechin core. The final step involves the esterification of these two precursors.

Enzymatic Reactions Involved in Cinnamoyl Moiety Synthesis

The cinnamoyl moiety of this compound is derived from the amino acid phenylalanine through the general phenylpropanoid pathway. This pathway involves a series of enzymatic reactions:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to produce p-coumaric acid.

4-Coumaroyl-CoA Ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated molecule is a key precursor for the synthesis of the cinnamoyl moiety that will eventually be esterified to the catechin core.

Esterification Mechanisms of Catechin Core with Cinnamic Acid Derivatives

The epigallocatechin core is synthesized via the flavonoid biosynthesis pathway. This intricate pathway begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin (B18129) chalcone. A series of enzymatic modifications, including the actions of Chalcone Isomerase (CHI) , Flavanone 3-hydroxylase (F3H) , Dihydroflavonol 4-reductase (DFR) , and Anthocyanidin Reductase (ANR) , leads to the formation of epigallocatechin.

The final and crucial step in the biosynthesis of this compound is the esterification of the epigallocatechin core with a cinnamic acid derivative. While the precise enzyme responsible for this specific reaction has not yet been definitively characterized, it is hypothesized to be a type of acyltransferase . In the biosynthesis of other galloylated catechins in tea, such as Epigallocatechin gallate (EGCG), enzymes known as serine carboxypeptidase-like acyltransferases (SCPL1As) have been identified as responsible for the transfer of the galloyl group. It is plausible that a similar, yet specific, cinnamoyltransferase is responsible for the formation of the cinnamate ester bond in this compound.

Table 2: Key Enzymes in the Biosynthesis of the Epigallocatechin Core

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the initial step of the flavonoid pathway. |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin. |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols. |

Genetic and Environmental Factors Influencing Biosynthesis

Genetic Factors: The genetic makeup of the tea plant plays a significant role in its capacity to produce catechins. Different cultivars of Camellia sinensis exhibit considerable variation in their catechin profiles. cabidigitallibrary.org Research has identified single nucleotide polymorphisms (SNPs) within key biosynthetic genes, such as Chalcone Synthase (CHS), that are functionally associated with the total catechin content in tea plants. nih.gov Furthermore, the expression of genes encoding transcription factors, including MYB and WD40 proteins, is known to regulate the flavonoid biosynthesis pathway, thereby influencing the availability of the epigallocatechin precursor. oup.com

Environmental Factors: A range of environmental conditions can modulate the biosynthesis of catechins in tea plants. These include:

Light: The intensity and quality of light, particularly UV radiation, can influence the phenylpropanoid and flavonoid pathways. researchgate.net UV-B radiation has been shown to induce the accumulation of flavonoids in tea plants by increasing the expression of key biosynthetic genes. researchgate.netiut.ac.ir

Temperature: Temperature affects the enzymatic activities involved in catechin biosynthesis. Studies have shown that higher temperatures can promote the accumulation of esterified catechins in tea plants. oup.com

Altitude: The altitude at which tea is grown can impact catechin content. Higher altitudes are often associated with increased UV radiation and different temperature profiles, which in turn can affect flavonoid biosynthesis. nih.govulakbim.gov.tr However, the specific impact on this compound has not been extensively quantified.

Plucking Period: The developmental stage of the tea leaves at the time of harvest can influence the concentration of various catechins. Younger leaves often have different catechin profiles compared to older, more mature leaves. nih.gov

Synthetic Strategies and Chemical Modification of Epigallocatechin 3 O Cinnamate

Chemoenzymatic Synthesis Methodologies for Epigallocatechin 3-O-cinnamate

Chemoenzymatic synthesis has emerged as a preferred method for acylating EGCG to produce derivatives like this compound due to its high selectivity and milder reaction conditions compared to purely chemical methods. mdpi.comresearchgate.net This approach typically involves the transesterification between EGCG and an acyl donor, catalyzed by an enzyme, often in a non-aqueous solvent system. mdpi.comresearchgate.net

Lipases are the most common enzymes used for this purpose because of their excellent regioselectivity and catalytic efficiency. mdpi.com Various lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas, and Rhizopus oryzae, have been successfully employed in the acylation of flavonoids. mdpi.comnih.govnih.gov The synthesis of this compound would involve the enzymatic esterification of EGCG with cinnamic acid or, more commonly, an activated form like a vinyl ester (e.g., vinyl cinnamate). The use of vinyl esters is advantageous because the vinyl alcohol produced during the reaction tautomerizes to acetaldehyde, which can be easily removed, shifting the reaction equilibrium towards product formation. mdpi.com

The choice of solvent is critical for the success of the synthesis. Organic solvents like acetonitrile (B52724) are often used, as some lipases exhibit high structural stability and catalytic activity in them. mdpi.comnih.gov To address toxicity and environmental concerns associated with organic solvents, novel green solvents like ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [Bmim][BF4]) have been explored, showing enhanced reaction rates and improved enzyme stability. mdpi.comresearchgate.net

Several factors influence the yield and efficiency of the chemoenzymatic synthesis, including the specific enzyme, acyl donor, solvent, temperature, and substrate molar ratio. mdpi.comnih.gov Optimized conditions for similar EGCG acylations have achieved very high conversion rates, in some cases exceeding 98%. researchgate.net

Strategies for Derivatization to Enhance Bioactivity and Stability

The native EGCG molecule is prone to degradation under neutral or alkaline conditions and exhibits poor membrane permeability, which limits its bioavailability and therapeutic efficacy. nih.govfrontiersin.orgaccurateclinic.com Derivatization strategies, including acylation to form esters like this compound, are employed to enhance stability and bioactivity. mdpi.comnih.gov These structural modifications aim to protect the reactive hydroxyl groups, increase lipophilicity, and thereby improve absorption and cellular uptake. nih.govnih.govmdpi.com

Lipophilicity Modification Techniques

A primary goal of derivatization is to increase the lipophilicity of EGCG, expanding its applicability in lipid-based systems and improving its interaction with cell membranes. scholaris.caacs.orgnih.gov Acylation, the process used to create this compound, is a key technique for lipophilicity modification. scholaris.ca

By esterifying EGCG with various fatty acyl chlorides (from short-chain acetyl groups to long-chain stearic or docosahexaenoic acid groups), researchers have successfully created derivatives with significantly enhanced lipophilicity. nih.govscholaris.caacs.org The increase in lipophilicity generally correlates with the chain length of the attached acyl group. scholaris.ca This enhanced lipophilicity allows the derivatives to have a greater affinity for cell membranes, facilitating more efficient penetration through the phospholipid bilayer to exert their biological effects. mdpi.com For instance, the radical scavenging capacity of EGCG was significantly enhanced by esterification, which was attributed to the increased lipophilicity and greater accessibility of the derivatives to lipophilic radicals. nih.gov Another approach involves introducing an aliphatic chain via an ether linkage, which is more resistant to hydrolysis than an ester linkage, to create a more stable lipophilic derivative. nih.gov

Structural Modifications for Improved Bioavailability

Low bioavailability is a major hurdle for the clinical application of EGCG. nih.govmdpi.com Structural modifications are a direct strategy to improve stability against premature degradation and enhance the absorption rate. nih.govaccurateclinic.com

Acylation/Esterification: Creating ester derivatives (prodrugs) like this compound or EGCG-palmitate protects the molecule's vulnerable hydroxyl groups from degradation in the gastrointestinal tract. mdpi.comnih.gov These lipophilic derivatives can be more readily absorbed. nih.gov Once absorbed, cellular enzymes can hydrolyze the ester bond, releasing the active EGCG molecule intracellularly. nih.gov Studies have shown that peracetylated EGCG (AcEGCG) is much more stable than free EGCG under physiological conditions, leading to increased bioavailability and enhanced biological activity in vivo. nih.govmdpi.com Similarly, EGCG-palmitate demonstrates significantly superior stability compared to EGCG. nih.govresearchgate.net

Glycosylation: Another effective strategy is glycosylation, where sugar moieties (like glucose) are attached to the EGCG structure. frontiersin.orgnih.govnih.gov This modification can significantly increase the water solubility and stability of EGCG under various pH and thermal conditions. frontiersin.orgnih.govnih.gov For example, the α-glucoside at the C-4' position of the B-ring was found to be substantially more stable than the parent EGCG. frontiersin.org While glycosylation can sometimes slightly decrease antioxidant capacity, it has been shown to notably increase solubility (up to 44 times) and improve other properties like neuroprotective effects. nih.govnih.gov

Methylation: O-methylation is another modification that can impact bioavailability. Studies comparing EGCG with its O-methyl derivatives found that (-)-epigallocatechin-3-O-(3-O-methyl)gallate (EGCG3″Me) had a higher bioavailability (0.38%) in rats compared to EGCG (0.14%), which was related to both its improved absorption and lower volume of distribution. nih.gov

Molecular Mechanisms of Action of Epigallocatechin 3 O Cinnamate

Modulation of Cellular Signaling Pathways

Investigation of Nuclear Factor Kappa B (NF-κB) Pathway Interactions

There is currently no specific research data available that details the interactions of Epigallocatechin 3-O-cinnamate with the Nuclear Factor Kappa B (NF-κB) signaling pathway. While some studies mention the compound as part of a complex plant extract that may have anti-inflammatory properties, the direct effects of isolated this compound on NF-κB activation, IκBα degradation, or the nuclear translocation of NF-κB subunits have not been elucidated. researchgate.netresearchgate.net

Analysis of Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Scientific literature lacks specific studies on the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound. Research has not yet explored whether this compound affects the phosphorylation of key MAPK members such as ERK, JNK, or p38. researchgate.net

Elucidation of Phosphoinositide 3-Kinase/AKT/mTOR Pathway Regulation

The regulatory effects of this compound on the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling cascade have not been reported in peer-reviewed literature. Investigations into its potential to influence key proteins in this pathway, which is central to cell growth and metabolism, are absent. researchgate.net

Studies on JAK/STAT Signaling Cascade Influences

There are no available studies that specifically investigate the influence of this compound on the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascade. Its potential role in modulating cytokine signaling through this pathway remains an unresearched area. researchgate.net

Exploration of Notch Signaling Pathway Engagement

The engagement of the Notch signaling pathway by this compound has not been a subject of scientific investigation. Therefore, no data exists on its potential effects on Notch receptors, ligands, or downstream target gene expression.

Activation of Nrf2/HO-1 Signaling Pathway

The potential for this compound to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant response pathway has not been documented. Research is needed to determine if this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes. researchgate.net

Table of Research Findings for this compound

| Signaling Pathway | Summary of Direct Research Findings |

|---|---|

| NF-κB Pathway | No specific studies available. |

| MAPK Pathway | No specific studies available. |

| PI3K/AKT/mTOR Pathway | No specific studies available. |

| JAK/STAT Pathway | No specific studies available. |

| Notch Pathway | No specific studies available. |

| Nrf2/HO-1 Pathway | No specific studies available. |

Mechanisms of Antioxidant Activity

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Specific studies detailing the direct ROS scavenging mechanisms of this compound, including its interactions with superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are not presently available. The antioxidant potential of polyphenolic compounds is largely attributed to their ability to donate hydrogen atoms or electrons from their phenolic hydroxyl groups. The presence of these groups in the core epigallocatechin structure suggests a potential for ROS scavenging; however, the influence of the 3-O-cinnamate moiety on this activity has not been experimentally determined.

Reactive Nitrogen Species (RNS) Neutralization

There is a lack of specific research on the capacity of this compound to neutralize reactive nitrogen species, such as nitric oxide (NO) and peroxynitrite. While other catechins have been shown to interact with these species, dedicated studies on the cinnamate (B1238496) ester are required to confirm this activity.

Modulation of Endogenous Antioxidant Enzyme Systems

Currently, there are no available studies that investigate the effect of this compound on the activity or expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Furthermore, its potential to modulate antioxidant-related signaling pathways, like the Nrf2/ARE pathway, remains uninvestigated.

Metal Ion Chelation Properties

The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can contribute significantly to its antioxidant effect by preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction. The specific metal ion chelation properties of this compound have not been reported. The arrangement of hydroxyl groups in the catechol and pyrogallol-like structures of the parent molecule suggests a potential for metal binding, but the influence of the cinnamate group on the stability and efficacy of such chelation is unknown.

Mechanisms of Anti-inflammatory Activity

Inhibition of Pro-inflammatory Cytokine Production

Specific research on the anti-inflammatory mechanisms of this compound, including its ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is not available in the peer-reviewed literature. While the anti-inflammatory effects of other green tea catechins are well-documented, the unique properties of the cinnamate derivative require direct investigation.

Suppression of Inflammatory Enzyme Expression (e.g., COX-2, iNOS)

Epigallocatechin-3-gallate (EGCG) has been shown to exert significant anti-inflammatory effects by suppressing the expression of key pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commdpi.comnih.gov Overexpression of these enzymes is a hallmark of inflammatory processes and is implicated in the development and progression of various cancers. nih.gov

EGCG's inhibitory action is often mediated through the modulation of critical signaling pathways. nih.gov A primary target is the nuclear factor-kappaB (NF-κB) pathway, a central regulator of inflammation. mdpi.comnih.gov EGCG can prevent the degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the activation and nuclear translocation of NF-κB. researchgate.net This inhibition of NF-κB activation leads to a downstream reduction in the transcription of COX-2 and iNOS genes. mdpi.comnih.govresearchgate.net Studies in human colorectal cancer cells have demonstrated that EGCG significantly inhibits constitutive COX-2 mRNA and protein overexpression by decreasing NF-κB activation. nih.gov Furthermore, EGCG has been observed to down-regulate other signaling pathways that control COX-2 expression, such as the ERK1/2 and Akt pathways. nih.gov In lipopolysaccharide (LPS)-stimulated microglia cells, EGCG pre-treatment markedly decreases the expression of iNOS and COX-2, further highlighting its potent anti-inflammatory capabilities. mdpi.com

The reduction of iNOS expression by EGCG subsequently lowers the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and cellular damage. mdpi.comnih.govnih.gov Similarly, by inhibiting COX-2, EGCG reduces the synthesis of prostaglandins (B1171923) like PGE2, which are key mediators of inflammation and are known to promote cancer cell growth and angiogenesis. mdpi.com

| Cell Line/Model | Observed Effect | Key Molecular Targets/Pathways | Citation |

|---|---|---|---|

| Human Colorectal Cancer Cells (HT-29, HCA-7) | Inhibited constitutive COX-2 mRNA and protein expression. | NF-κB, ERK1/2, Akt | nih.gov |

| Mouse Macrophages (RAW 264.7) | Inhibited LPS-induced iNOS and COX-2 expression. | NF-κB | nih.gov |

| Microglia Cells (BV2) | Ameliorated hypoxia-induced iNOS and COX-2 expression. | NF-κB, Nrf-2/HO-1 | mdpi.com |

| Human Chondrocytes | Suppressed IL-1β-induced iNOS expression and NO production. | NF-κB, IκBα | researchgate.net |

Regulation of Inflammasome Formation

Beyond individual enzyme expression, EGCG also modulates the innate immune response by regulating the formation and activation of the inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of chronic inflammatory diseases.

Research has shown that EGCG is a potent inhibitor of NLRP3 inflammasome activation. nih.gov In studies using mouse bone marrow-derived macrophages (BMDMs), EGCG was found to inhibit caspase-1 activation and the subsequent secretion of IL-1β by suppressing the activation of the NLRP3 inflammasome. nih.gov Mechanistically, EGCG was observed to block the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, a key step in inflammasome assembly, and to reduce pyroptosis, a form of inflammatory cell death. nih.gov This inhibitory effect on the NLRP3 inflammasome demonstrates a crucial mechanism by which EGCG exerts its broad anti-inflammatory properties. nih.gov

Anticancer Mechanisms

EGCG has been extensively studied for its anticancer properties, which are attributed to its ability to interfere with multiple processes crucial for tumor development and progression. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

A key anticancer mechanism of EGCG is its ability to selectively induce apoptosis, or programmed cell death, in cancer cells while having less of an effect on normal cells. mdpi.com EGCG can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is a common target of EGCG. mdpi.com In various cancer cell lines, including liver and pancreatic cancer, EGCG treatment has been shown to decrease the mitochondrial membrane potential. mdpi.comnih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3. nih.govnih.gov The activation of this pathway is also regulated by the Bcl-2 family of proteins. EGCG can alter the balance of these proteins, up-regulating pro-apoptotic members like Bax and Bak while down-regulating anti-apoptotic members such as Bcl-2 and Bcl-XL. nih.gov

EGCG can also induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress that triggers the mitochondrial pathway. mdpi.comnih.gov Furthermore, EGCG has been found to modulate signaling pathways that influence apoptosis, such as the PI3K/Akt and MAPK pathways. nih.govmdpi.com For instance, in bladder cancer cells, EGCG promotes apoptosis by targeting the PI3K/Akt pathway. mdpi.com

| Cancer Type | Observed Effect | Key Molecular Targets/Pathways | Citation |

|---|---|---|---|

| Pancreatic Cancer | Induced apoptosis through ROS generation and caspase activation. | Caspase-3, Caspase-9, Bcl-2 family (Bax, Bak, Bcl-XL) | nih.gov |

| Bladder Cancer | Suppressed cell proliferation and increased apoptosis. | PI3K/Akt/mTOR pathway | mdpi.com |

| Liver Carcinoma | Induced apoptosis and decreased mitochondrial membrane potential. | Mitochondrial pathway | mdpi.com |

| Colorectal Cancer | Induced apoptosis via cytochrome c release. | JNK pathway | nih.gov |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, EGCG can inhibit cancer cell proliferation by arresting the cell cycle. nih.govmdpi.com Many studies have shown that EGCG can cause cell cycle arrest, most commonly at the G0/G1 or G2 phases, preventing cancer cells from entering the DNA synthesis (S) phase and dividing. mdpi.comnih.gov

This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins. mdpi.com EGCG has been shown to up-regulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21/WAF1/CIP1 and p27/KIP1. nih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. nih.govmdpi.com Concurrently, EGCG can down-regulate the expression of cyclins (like cyclin D1) and cyclin-dependent kinases (CDKs) such as cdk4 and cdk6, which are required for the G1 to S phase transition. nih.gov In 5-fluorouracil-resistant colorectal cancer cells, EGCG treatment resulted in a G2 growth arrest. nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov EGCG is a potent anti-angiogenic agent that interferes with this process through multiple mechanisms. nih.govmdpi.com

A primary mechanism is the inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govmdpi.com EGCG has been shown to suppress the expression and secretion of VEGF in various cancer cells, including gastric, breast, and colorectal cancer. nih.govmdpi.com This inhibition can occur at the transcriptional level, partly by reducing the activation of transcription factors like signal transducer and activator of transcription 3 (Stat3). nih.gov In gastric cancer models, EGCG treatment led to markedly reduced VEGF protein levels and tumor microvessel density. nih.gov

Furthermore, EGCG can directly inhibit the activation of the VEGF receptor on endothelial cells, thereby blocking downstream signaling pathways necessary for endothelial cell proliferation, migration, and tube formation—all critical steps in angiogenesis. nih.govnih.gov By disrupting VEGF signaling and other pro-angiogenic pathways, EGCG effectively helps to starve tumors and inhibit their growth. nih.govmdpi.com

Suppression of Cellular Metastasis and Invasion

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is the leading cause of cancer-related mortality. mdpi.com This process involves the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream. EGCG has demonstrated a significant ability to inhibit cancer cell invasion and metastasis. nih.govmdpi.commdpi.com

A key mechanism is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes that degrade the ECM. famecancermuseum.comnih.gov Specifically, EGCG has been shown to down-regulate the expression and activity of MMP-2 and MMP-9 in numerous cancer types, including colorectal, oral, and salivary gland cancers. mdpi.comfamecancermuseum.comnih.gov In pancreatic cancer cells, EGCG reduced migration and invasion both in vitro and in vivo. mdpi.com It also interferes with signaling pathways that regulate MMP expression, such as the NF-κB and MAPK pathways. mdpi.com

EGCG also inhibits metastasis by modulating cell adhesion molecules. For example, in salivary gland adenocarcinoma, EGCG was found to inhibit the expression of β1 integrin and the activation of its downstream molecules like focal adhesion kinase (FAK), which are crucial for cell migration. nih.gov Additionally, EGCG can suppress the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. mdpi.com

| Cancer Type | Observed Effect | Key Molecular Targets/Pathways | Citation |

|---|---|---|---|

| Colorectal Cancer | Inhibited cancer invasion. | MMP-2, MMP-9 | mdpi.com |

| Pancreatic Cancer | Reduced cell growth, migration, and invasion. | Akt pathway, EMT markers (e.g., Vimentin) | mdpi.com |

| Oral Cancer (OC2 cells) | Inhibited invasion and migration; decreased enzyme production. | MMP-2, MMP-9, uPA | famecancermuseum.com |

| Salivary Gland Adenocarcinoma | Inhibited invasion and migration. | β1 integrin, FAK, AKT, ERK, MMP-2, MMP-9 | nih.gov |

Lack of Scientific Data Precludes an In-Depth Analysis of this compound's Molecular Mechanisms

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of action for the chemical compound This compound . While extensive research has been conducted on the closely related and more prevalent green tea polyphenol, Epigallocatechin-3-gallate (EGCG), specific data for its cinnamate derivative is not sufficiently available to construct a detailed and scientifically accurate article based on the requested outline.

The user's stringent requirements to focus solely on "this compound" and to adhere strictly to a detailed outline concerning its interaction with tumor suppressor genes, oncogenes, cancer stem cells, neuroprotective mechanisms, and metabolic regulation cannot be met with the current body of scientific evidence. The vast majority of research in this area has concentrated on EGCG, and extrapolating these findings to this compound without direct evidence would be scientifically unsound and violate the core instructions of the request.

Therefore, a detailed exploration of the following topics for this compound is not possible at this time:

Mechanisms of Metabolic Regulation

Further research is required to elucidate the specific biological activities and molecular pathways associated with this compound. Until such studies are conducted and published, a comprehensive and accurate article on its specific mechanisms of action remains unachievable.

Antimicrobial Mechanisms

While direct studies on the antimicrobial mechanisms of this compound are limited, some inferences can be drawn from research on related compounds. The modification of EGCG through esterification can enhance its antimicrobial properties. The increased lipophilicity of ester derivatives may facilitate greater interaction with and disruption of bacterial cell membranes.

There is no specific data on the interaction of this compound with bacterial cell membranes. However, research on other EGCG esters suggests that the introduction of fatty acid chains can increase the compound's affinity for cell membranes. nih.gov Studies on synthetic cinnamates have also indicated that increased lipophilicity can enhance their ability to penetrate biological membranes, which is a key factor in their antimicrobial activity. mdpi.com It is plausible that the cinnamate moiety in this compound could lead to a similar enhancement of membrane interaction compared to EGCG, but this has not been experimentally verified.

No research is currently available on the specific effects of this compound on the inhibition of bacterial virulence factors.

Antifibrotic Mechanisms

There are no published studies specifically investigating the antifibrotic mechanisms of this compound. While EGCG has been researched for its potential antifibrotic effects, these findings cannot be directly extrapolated to the cinnamate ester. nih.govnih.govpulmonaryfibrosisnews.comipffoundation.orgscispace.com

Structure Activity Relationship Studies of Epigallocatechin 3 O Cinnamate

Correlation of Structural Features with Biological Activities

The molecular structure of Epigallocatechin 3-O-cinnamate can be deconstructed into two primary components: the epigallocatechin (EGC) backbone and the cinnamate (B1238496) moiety esterified at the 3-position of the C-ring. The biological profile of the compound arises from the synergistic contributions of these distinct parts.

The Epigallocatechin Core : The foundational structure is composed of A and B rings, characteristic of flavan-3-ols. The dihydroxyl groups on the A-ring and, most notably, the vicinal tri-hydroxyl arrangement on the B-ring are critical determinants of antioxidant activity. semanticscholar.orgnih.gov These phenolic groups can donate hydrogen atoms to neutralize free radicals, a primary mechanism behind the potent radical-scavenging abilities of catechins. semanticscholar.org The specific stereochemistry of the EGC core also influences how the molecule fits into the active sites of enzymes and receptors.

The Cinnamate Ester at the 3-Position : The esterification of a cinnamate group at the 3-hydroxyl position of the C-ring is a key modification that distinguishes this compound from its more common analogue, Epigallocatechin-3-gallate (EGCG). semanticscholar.org This position is crucial for modulating the molecule's properties. Studies on various 3-O-acylated epigallocatechins have shown that the nature of the ester group significantly impacts biological potency. For instance, in studies of 5α-reductase inhibition, the activity of 3-O-acylated derivatives was found to be highly dependent on the structure of the fatty acid moiety. researchgate.net The cinnamate group, with its phenyl ring and propenoic acid side chain, contributes its own set of electronic and steric properties that influence target binding and antioxidant potential. mdpi.com

Influence of Cinnamate Moiety on Pharmacophore Properties

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. The substitution of the gallate group (found in EGCG) with a cinnamate moiety significantly alters the pharmacophore properties of the epigallocatechin scaffold.

Furthermore, the cinnamate moiety introduces different steric and electronic features for target interaction. While the gallate group in EGCG is rich in hydrogen bond donors, the cinnamate group offers a non-polar phenyl ring capable of engaging in hydrophobic and π-π stacking interactions with target proteins. researchgate.net The olefinic bond (double bond) in the propenoic acid side chain of the cinnamate can also contribute to the stabilization of phenoxy radicals formed during antioxidant activity through delocalization. mdpi.com This alteration in binding interactions can lead to a different spectrum of biological activities or a varied potency against the same targets when compared to EGCG.

Comparative Analysis with Other Epigallocatechin Esters

The most relevant comparison for understanding the SAR of this compound is with its close and extensively studied relative, Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea. nih.gov

Structural and Physicochemical Differences: The fundamental difference lies in the ester group at the C-3 position: a cinnamate versus a gallate. semanticscholar.org The gallate moiety is a tri-hydroxybenzoic acid, making EGCG a highly polar molecule with strong hydrogen-bonding capabilities. The cinnamate moiety is a phenylpropenoic acid, which is significantly more hydrophobic. This difference is expected to influence their absorption, distribution, and interaction with cellular components.

Biological Activity Comparison:

Antioxidant Potential : Both molecules possess the potent antioxidant EGC core. nih.gov However, the galloyl moiety in EGCG is a major contributor to its free radical-scavenging ability. semanticscholar.org While the cinnamate group also has antioxidant properties, the difference in polarity suggests their optimal activities may be in different environments. The increased lipophilicity conferred by the cinnamate ester may enhance antioxidant activity within cell membranes or lipid particles. researchgate.net

Enzyme Inhibition : EGCG is a known inhibitor of numerous enzymes. nih.gov Studies on other synthetic 3-O-acylated epigallocatechins have demonstrated that modifying this position can dramatically alter inhibitory potency. For example, in the inhibition of steroid 5α-reductase, EGCG showed an IC₅₀ value of 6.29 μM. researchgate.net However, esterification with certain fatty acids resulted in compounds that were over 12-fold more potent. researchgate.net This highlights that replacing the gallate with another group, such as cinnamate, can significantly change the molecule's inhibitory profile against specific enzymes.

This comparative analysis underscores that the ester group at the 3-position is a critical modulator of the biological activity of the epigallocatechin scaffold.

Interactive Data Tables

Table 1: Structural Features of Epigallocatechin Esters and Their Correlated Biological Activities

| Feature | This compound | Epigallocatechin-3-gallate (EGCG) | Contribution to Biological Activity |

| Core Structure | Epigallocatechin | Epigallocatechin | Provides foundational antioxidant and radical-scavenging properties via A and B rings. semanticscholar.orgnih.gov |

| B-Ring | Tri-hydroxyl group | Tri-hydroxyl group | Key site for free radical scavenging. semanticscholar.org |

| Ester at C3 | Cinnamate | Gallate | Modulates lipophilicity, target binding, and overall potency. semanticscholar.orgresearchgate.net |

| Lipophilicity | Higher | Lower | Influences activity in lipid vs. aqueous environments; may affect membrane interaction. researchgate.net |

| Key Interactions | Hydrophobic, π-π stacking | Hydrogen bonding | Determines the types of bonds formed with biological targets like enzymes. semanticscholar.orgresearchgate.net |

Table 2: Comparative Inhibitory Activities of Epigallocatechin Esters Against 5α-Reductase

This table illustrates the principle that modifying the C3 ester significantly impacts biological activity. Data is derived from a study on various 3-O-acylated epigallocatechins. researchgate.net

| Compound | C3-Ester Moiety | IC₅₀ (μM) | Potency Relative to EGCG |

| EGCG | Gallate | 6.29 | 1x |

| Compound 4h | Palmitate (C16:0) | 0.53 | ~11.9x |

| Compound 6 | Oleate (C18:1) | 0.48 | ~13.1x |

Analytical Methodologies for Epigallocatechin 3 O Cinnamate

Chromatographic Separation and Purification Techniques

The isolation and purification of Epigallocatechin 3-O-cinnamate from natural sources or synthetic reaction mixtures rely on various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this compound.

Reversed-phase HPLC (RP-HPLC) is commonly utilized for the separation of flavonoids and their derivatives. For a compound like this compound, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of the target compound from other structurally similar catechins and polyphenols.

Preparative HPLC can be employed for the purification of larger quantities of this compound. In this case, larger columns and higher flow rates are used to isolate the compound with high purity. The selection of the mobile phase and gradient conditions is critical to achieve optimal separation from impurities.

Flash chromatography is another valuable technique for the purification of this compound, particularly after its synthesis. This method uses a stationary phase such as silica (B1680970) gel and a solvent system of varying polarity to separate the desired product from starting materials and byproducts.

Interactive Data Table: Typical HPLC Parameters for the Analysis of Epigallocatechin Esters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 280 nm and 315 nm |

| Temperature | 25 °C |

Spectroscopic Characterization Methods

Once purified, the structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure of this compound.

¹H NMR provides information on the number and environment of protons in the molecule. The spectrum would show characteristic signals for the aromatic protons of the epigallocatechin A, B, and D rings, as well as the protons of the cinnamoyl group. The coupling constants between protons help to establish their connectivity.

¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional groups (e.g., aromatic, olefinic, ester carbonyl).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the molecule and confirm the position of the cinnamate (B1238496) ester linkage at the 3-O position of the epigallocatechin core.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. nih.govmdpi.comnih.govresearchgate.net This provides valuable structural information, such as the loss of the cinnamate group or fragmentation of the flavonoid backbone, further confirming the identity of the compound. nih.govmdpi.comnih.govresearchgate.net

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| Molecular Formula | C₂₄H₂₀O₈ |

| Molecular Weight | 436.41 g/mol |

| ¹H NMR (ppm) | Signals expected in the aromatic (6.0-8.0 ppm), olefinic (6.5-7.8 ppm), and aliphatic (2.8-5.5 ppm) regions. |

| ¹³C NMR (ppm) | Signals expected for aromatic carbons (100-160 ppm), ester carbonyl (approx. 165 ppm), and aliphatic carbons (25-80 ppm). |

| HRMS (m/z) | [M+H]⁺ expected at approx. 437.1231 |

Quantitative Analysis in Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolism studies. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in tandem (LC-MS/MS), is the method of choice for this purpose due to its high sensitivity and selectivity.

The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used to extract the analyte of interest.

Chromatographic Separation: A robust HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate this compound from other metabolites and endogenous compounds.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.

Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and the limit of quantification (LOQ).

Interactive Data Table: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Description |

| Extraction Method | Solid-Phase Extraction (SPE) |

| Chromatography | UHPLC with a C18 column |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MS/MS Transition | e.g., Precursor ion (m/z 435 [M-H]⁻) → Product ion (e.g., m/z 147) |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of the analyte |

| Linear Range | Typically in the low ng/mL to µg/mL range |

Future Research Directions

Exploration of Novel Molecular Targets

Currently, there is a notable absence of published studies specifically identifying the molecular targets of Epigallocatechin 3-O-cinnamate. Future research should prioritize the elucidation of its mechanism of action by identifying its direct and indirect cellular interactors. The structural combination of a catechin (B1668976) and a cinnamate (B1238496) moiety suggests that its targets may differ significantly from its individual components.

A primary avenue of investigation would be to screen this compound against panels of known pharmacological targets, such as kinases, transcription factors, and cell surface receptors. Techniques like inverse molecular docking could be employed to predict potential binding proteins, which can then be validated through in vitro binding assays. Furthermore, unbiased approaches, including proteomic and transcriptomic analyses of cells treated with the compound, could reveal pathways and proteins that are significantly modulated. Identifying these targets is a critical first step in understanding the compound's biological activities and potential therapeutic applications.

Development of Advanced Delivery Systems

The clinical application of many polyphenolic compounds is often hindered by poor bioavailability, rapid metabolism, and chemical instability. Although no specific delivery systems have been developed for this compound, this area is ripe for future research. The development of advanced delivery systems would be crucial to enhance its stability and ensure it reaches target tissues in effective concentrations.

Future investigations could focus on encapsulating this compound in various nanocarriers. The table below outlines potential systems that could be explored based on technologies developed for similar compounds.

| Delivery System Type | Potential Advantages for Investigation | Research Focus |

| Lipid-Based Nanoparticles | Biocompatibility, ability to encapsulate lipophilic compounds, potential for oral delivery. | Formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to improve gastrointestinal absorption and protect the compound from degradation. |

| Polymeric Nanoparticles | Controlled and sustained release, surface functionalization for targeted delivery. | Use of biodegradable polymers like PLGA to create nanoparticles that can be targeted to specific tissues or cells, potentially reducing systemic side effects. |

| Gold Nanoparticles | Unique optical and electronic properties, potential for theranostic applications. | Conjugation of this compound to gold nanoparticles to investigate targeted delivery and potential for use in photothermal therapy. |

Research in this area should focus on characterizing the particle size, encapsulation efficiency, and release kinetics of these formulations. Subsequent in vivo pharmacokinetic studies would be necessary to determine if these systems improve the bioavailability and therapeutic efficacy of the compound.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is another critical area for future research. Synergistic interactions can enhance therapeutic efficacy while potentially lowering the required doses of individual agents, thereby reducing side effects. To date, no studies have been published on the synergistic effects of this compound.

Future research should explore combinations of this compound with conventional chemotherapeutic agents or other natural products. A checkerboard assay, which systematically tests a wide range of concentration combinations, could be employed to identify synergistic, additive, or antagonistic interactions. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify these interactions. Promising synergistic combinations identified in vitro would then warrant further investigation in preclinical animal models to validate their enhanced therapeutic effects.

Mechanistic Studies in Diverse Biological Systems

Comprehensive mechanistic studies of this compound in a variety of biological systems are essential to fully understand its potential. Currently, there is a lack of research on the effects of this specific compound in different disease models.

Future studies should aim to evaluate the activity of this compound in various in vitro and in vivo models of disease, such as different cancer cell lines, models of neurodegenerative diseases, and inflammatory conditions. These studies should go beyond simple viability assays to investigate the underlying molecular mechanisms. For example, in cancer models, research could focus on the compound's effects on cell cycle progression, apoptosis, angiogenesis, and metastasis. In neurodegenerative models, its impact on protein aggregation, oxidative stress, and neuroinflammation could be explored. Such mechanistic insights are vital for defining the specific pathological conditions where this compound might offer the most significant therapeutic benefit.

Q & A

Q. What established synthetic routes are available for Epigallocatechin 3-O-cinnamate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound synthesis typically involves esterification of epigallocatechin with cinnamoyl chloride under controlled conditions. Key parameters include temperature (20–40°C), solvent choice (e.g., anhydrous DMF or pyridine), and catalyst use (e.g., 4-dimethylaminopyridine). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reactants. Post-synthesis purification via column chromatography using silica gel (ethyl acetate/hexane gradients) is recommended. Reference established protocols for related catechin esters, such as gallate derivatives, to refine conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity assessment, using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and aromatic proton regions (6.5–8.0 ppm in ¹H NMR). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ at ~466 Da). Cross-reference with databases like SciFinder for spectral comparisons .

Q. What validated protocols exist for quantifying this compound in plant extracts or biological samples?

- Methodological Answer : Quantification often employs reverse-phase HPLC coupled with diode-array detection (DAD). Calibration curves using authenticated standards (purity >95%) are essential. For complex matrices, solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Internal standards (e.g., naringenin) correct for matrix effects. Method validation should include recovery rates (80–120%), limit of detection (LOD < 0.1 µg/mL), and inter-day precision (RSD <5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from differences in cell lines, assay conditions (e.g., oxygen tension), or compound stability. Conduct systematic reviews using PRISMA guidelines to identify confounding variables. Validate findings via dose-response studies across multiple models (e.g., cancer vs. normal cells) and include controls for autoxidation. Meta-analyses can statistically harmonize data from disparate studies .

Q. What strategies enhance the stability and bioavailability of this compound in pharmacokinetic studies?

- Methodological Answer : Stabilize the compound against pH-dependent degradation using enteric-coated formulations. Encapsulation in lipid-based carriers (e.g., liposomes or nanoemulsions) improves intestinal absorption. Monitor pharmacokinetics via LC-MS/MS in plasma, focusing on peak concentration (Cₘₐₓ) and half-life (t₁/₂). Compare with structurally similar compounds (e.g., EGCG) to identify metabolic bottlenecks .

Q. What novel methodologies can isolate this compound from natural sources while preserving structural integrity?

- Methodological Answer : Green extraction techniques, such as ultrasound-assisted extraction (UAE) with ethanol/water mixtures, minimize thermal degradation. Combine with molecularly imprinted polymers (MIPs) for selective binding. Validate extraction efficiency via qNMR or HPLC-DAD and compare with synthetic standards. Optimize parameters (e.g., solvent polarity, extraction time) using response surface methodology (RSM) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure preclinical studies on this compound?

- Methodological Answer : Modify PICOT elements for chemical research:

- P opulation: Target cell lines or animal models (e.g., colorectal cancer cells).

- I ntervention: Dose range and administration route (e.g., 10–100 µM, oral gavage).

- C omparison: Positive controls (e.g., 5-fluorouracil) or solvent controls.

- O utcome: Measurable endpoints (e.g., apoptosis via caspase-3 assays).

- T imeframe: Duration of exposure (e.g., 24–72 hours).

This structure ensures hypothesis specificity and reproducibility .

Q. What criteria should guide the selection of this compound concentrations in in vitro toxicity studies?

- Methodological Answer : Use the FINER framework:

- F easible: Align concentrations with physiologically relevant doses (e.g., plasma levels from pharmacokinetic data).

- I nteresting: Prioritize concentrations showing bioactivity in pilot assays.

- N ovel: Explore sub-cytotoxic ranges to identify non-apoptotic mechanisms.

- E thical: Avoid excessive doses causing non-specific cell death.

- R elevant: Mirror concentrations used in comparable studies for cross-model validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.